![molecular formula C27H23N5O3 B15218703 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol is a complex organic compound that features a pyrene moiety attached to a purine base, which is further linked to a sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrene moiety: This involves the functionalization of pyrene to introduce a reactive group that can be further modified.
Attachment to the purine base: The pyrene derivative is then coupled with a purine base through a nucleophilic substitution reaction.
Glycosylation: The final step involves the attachment of the sugar moiety to the purine base, typically through a glycosylation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrene moiety can be reduced under specific conditions.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrene moiety could lead to a dihydropyrene derivative.
Applications De Recherche Scientifique
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol has several applications in scientific research:
Chemistry: It can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: The compound can be used to study DNA interactions, as the purine base can mimic natural nucleotides.
Industry: It can be used in the development of advanced materials with unique optical properties.
Mécanisme D'action
The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, disrupting its structure and function. The purine base can form hydrogen bonds with complementary nucleotides, further stabilizing the interaction. These interactions can affect various cellular pathways, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(phenylmethylamino)purin-9-yl]oxolan-3-ol: Similar structure but with a phenyl group instead of a pyrene moiety.
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(naphthylmethylamino)purin-9-yl]oxolan-3-ol: Contains a naphthyl group instead of a pyrene moiety.
Uniqueness
The uniqueness of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol lies in its pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful for applications in fluorescence-based assays and DNA interaction studies.
Propriétés
Formule moléculaire |
C27H23N5O3 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C27H23N5O3/c33-12-21-20(34)10-22(35-21)32-14-31-25-26(29-13-30-27(25)32)28-11-18-7-6-17-5-4-15-2-1-3-16-8-9-19(18)24(17)23(15)16/h1-9,13-14,20-22,33-34H,10-12H2,(H,28,29,30)/t20-,21+,22+/m0/s1 |
Clé InChI |
RPLXSXBLRHTGKK-BHDDXSALSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


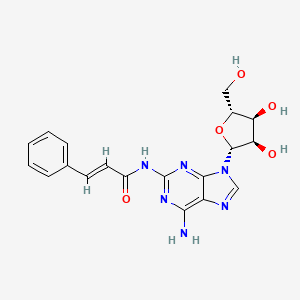

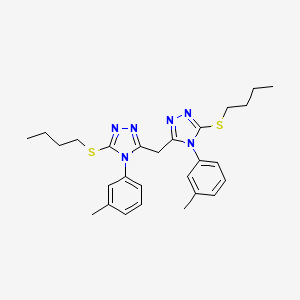
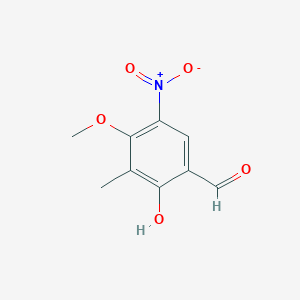
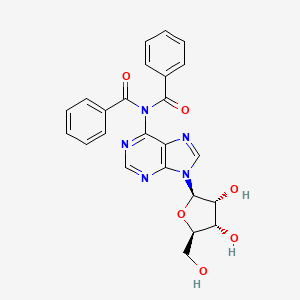

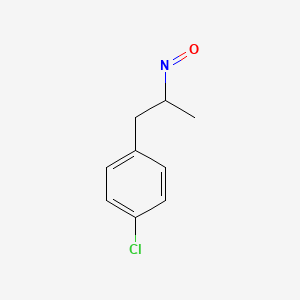
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
